
1-Cyclopropyl-4-(cyclopropylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-(cyclopropylamino)cyclohexan-1-ol is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring substituted with a cyclopropyl group and a cyclopropylamino group, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-4-(cyclopropylamino)cyclohexan-1-ol can be achieved through the catalytic asymmetric amination of 1,2-epoxycyclohexane with cyclopropylamine. This reaction is typically carried out using a catalyst system such as a water-soluble soy polysaccharide (Soyafibe S-DN) in hydrous toluene at temperatures ranging from 37 to 40°C . The reaction yields the desired product with moderate enantioselectivity, which can be further purified to achieve higher enantiomeric excess .
Analyse Des Réactions Chimiques
1-Cyclopropyl-4-(cyclopropylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The cyclopropyl and cyclopropylamino groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyl-4-(cyclopropylamino)cyclohexan-1-ol has several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of new catalytic systems.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-4-(cyclopropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor for the synthesis of phosphodiesterase III inhibitors, which exert their effects by inhibiting the enzyme phosphodiesterase III. This inhibition leads to increased levels of cyclic AMP, resulting in various physiological effects such as vasodilation and reduced vascular hypertrophy .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-(cyclopropylamino)cyclohexan-1-ol can be compared with other similar compounds, such as:
1-Cyclopropyl-1-((1R,2R)-2-hydroxycyclohexyl)-3-(3-((2-oxo-1,2-dihydroquinolin-6-yl)oxy)propyl)urea: A phosphodiesterase III inhibitor with vascular hypertrophy effects.
®-1-((1R,2R)-2-(3,4-dimethoxyphenethoxy)cyclohexyl)-pyrrolidin-3-ol: An antiarrhythmic agent.
These compounds share structural similarities with this compound but differ in their specific functional groups and therapeutic applications, highlighting the uniqueness of each compound in terms of their chemical properties and biological activities.
Propriétés
Formule moléculaire |
C12H21NO |
|---|---|
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
1-cyclopropyl-4-(cyclopropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H21NO/c14-12(9-1-2-9)7-5-11(6-8-12)13-10-3-4-10/h9-11,13-14H,1-8H2 |
Clé InChI |
MLSSGBRBIIPLQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CCC(CC2)NC3CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13856418.png)
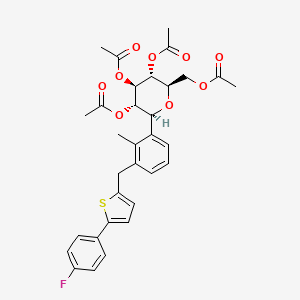
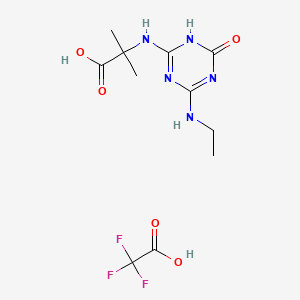
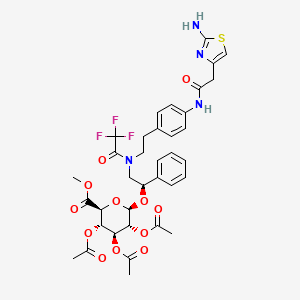
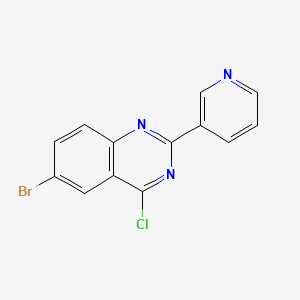
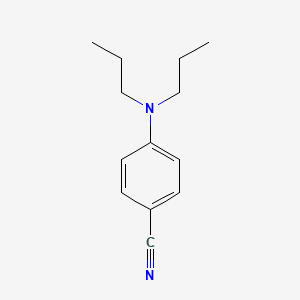
![methyl 2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate](/img/structure/B13856462.png)
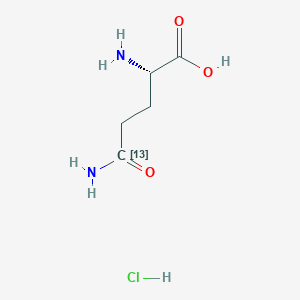
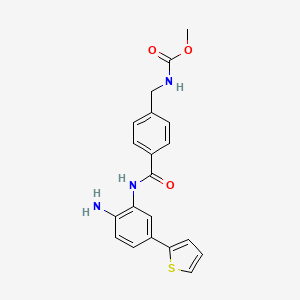
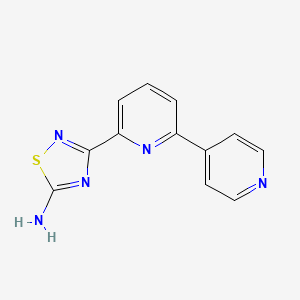
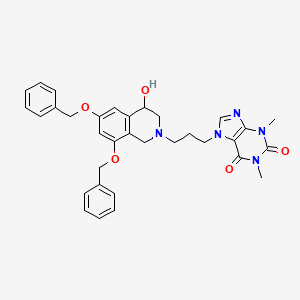
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
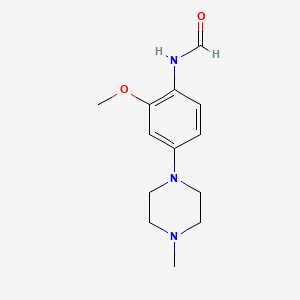
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
